molecular formula C30H27NO4 B11685571 3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline

3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline

Cat. No.: B11685571
M. Wt: 465.5 g/mol
InChI Key: VIBVGNRIVRXJSS-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction is often followed by further functionalization steps to introduce the methoxy groups and the naphthylmethyl substituent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of high-throughput reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE apart is its unique combination of methoxy groups and a naphthylmethyl substituent, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H27NO4

Molecular Weight

465.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline

InChI

InChI=1S/C30H27NO4/c1-32-27-13-12-21(16-28(27)33-2)25-15-22-17-29(34-3)30(35-4)18-24(22)26(31-25)14-20-10-7-9-19-8-5-6-11-23(19)20/h5-13,15-18H,14H2,1-4H3

InChI Key

VIBVGNRIVRXJSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC=CC5=CC=CC=C54)OC)OC)OC

Origin of Product

United States

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